N-cyclohexyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
N-cyclohexyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a methyl group at the 3-position and a cyclohexylamine substituent at the 7-position. Triazolopyrimidines are heterocyclic compounds of interest due to their structural similarity to purines, enabling interactions with biological targets such as enzymes and receptors. The cyclohexyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding compared to smaller or aromatic substituents .
Properties
IUPAC Name |
N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-17-11-9(15-16-17)10(12-7-13-11)14-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBBLBYCYNZJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydrazine derivative with a formylated precursor, followed by cyclization in the presence of a base. The reaction conditions often include refluxing in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
N-cyclohexyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include key signaling cascades related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Physicochemical Properties
*Estimated based on molecular formula (C₁₂H₁₈N₆).
- Steric Effects : The bulky cyclohexyl group may hinder interactions with flat binding pockets, unlike planar aromatic substituents (e.g., benzyl) .
Research Findings and Trends
- Synthetic Efficiency : Cyclohexylamine reactions may require longer reaction times or elevated temperatures compared to smaller amines (e.g., cyclopropylamine) due to steric hindrance .
- Structural Insights : NMR data for furan-2-ylmethyl derivatives (δ 7.41–6.33 ppm for aromatic protons) contrast with the target compound’s aliphatic cyclohexyl signals (δ 1.0–2.5 ppm) .
- Patent Activity: Triazolopyrimidines with 7-amine substituents are patented for cannabinoid receptor modulation, highlighting their therapeutic relevance .
Biological Activity
N-cyclohexyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₄H₁₈N₄
- Molecular Weight : 246.32 g/mol
- CAS Number : 2172036-64-3
The compound acts primarily through interactions with specific molecular targets involved in cellular signaling pathways. It has been reported to exhibit inhibition against various enzyme systems and receptors that are crucial for cancer cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF7 | 12.5 | Induction of apoptosis |
| NCI-H460 | 42.3 | Inhibition of proliferation |
| Hep-2 | 3.25 | Cytotoxicity through apoptosis |
These results indicate that the compound exhibits significant cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. It has been tested for its ability to promote neuronal survival in models of neurodegenerative diseases. The compound's interaction with adenosine receptors has been implicated in its neuroprotective effects:
| Receptor | Binding Affinity (Kᵢ) |
|---|---|
| A₁R | 0.1 µM |
| A₂AR | 0.05 µM |
This data suggests that the compound may offer therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders by modulating adenosine receptor activity.
Case Studies
-
Study on MCF7 Cell Line :
A recent study assessed the efficacy of this compound in MCF7 cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed through microscopy. -
Neuroprotection in Animal Models :
In vivo studies demonstrated that administration of the compound resulted in improved cognitive function in rodent models subjected to neurotoxic insults. Behavioral assessments indicated enhanced memory retention and reduced anxiety-like behaviors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
